2-{5-amino-4-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-1-yl}-N-(2,6-dimethylphenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound is also known as CRL-40,940, flmodafinil, bisfluoromodafinil, and lauflumide . It is a eugeroic as well as a weak dopamine reuptake inhibitor . Its inventors claim that it is more effective than modafinil and adrafinil, with fewer side effects . It was patented in 2013, and pre-clinical trials have been underway since December 2015 .
Molecular Structure Analysis
The molecular formula of the compound is C20H18FN7O2 . The average mass is 407.401 Da and the monoisotopic mass is 407.150604 Da .Applications De Recherche Scientifique
Synthesis and Antifungal Effects
Triazole-oxadiazole compounds, including structures similar to the specified compound, have shown significant antifungal and apoptotic effects against various Candida species. These compounds were found to be potent against C. albicans and C. glabrata, showcasing a mechanism of action that includes apoptotic effects on these fungi. Notably, certain compounds in this class were confirmed to be non-toxic against healthy cells at tested concentrations, highlighting their potential as safe antifungal agents (Çavușoğlu et al., 2018).
Chemical Synthesis
The synthesis of related compounds involves the reaction of 2-chloro-N-(2,6-dimethylphenyl)acetamide with various intermediates to create structures that incorporate the triazole-oxadiazole framework. This process, detailed in the literature, provides a foundation for the creation of compounds with potential biological activity (Ding et al., 2006).
Antimicrobial Activities
Research into triazole and oxadiazole derivatives, including those structurally related to the specified compound, has revealed antimicrobial activities against a range of bacterial strains. This includes work on synthesizing compounds with variations in the triazole-oxadiazole structure and testing their effects on microbial growth. The results indicate that certain modifications can enhance antimicrobial efficacy, providing insight into the structure-activity relationships within this class of compounds (Demirbaş et al., 2010).
Pharmaceutical Potential
Investigations into the pharmaceutical applications of triazole-oxadiazole derivatives have identified potential uses beyond antimicrobial effects. This includes exploring their utility in creating novel pharmaceutical agents with targeted biological activities. Research in this area is ongoing, with the aim of developing compounds that can effectively target specific biological pathways or organisms (Gul et al., 2017).
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
2-[5-amino-4-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]triazol-1-yl]-N-(2,6-dimethylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18FN7O2/c1-11-4-3-5-12(2)16(11)23-15(29)10-28-18(22)17(25-27-28)20-24-19(26-30-20)13-6-8-14(21)9-7-13/h3-9H,10,22H2,1-2H3,(H,23,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WNHZEJXWUJWJAU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)NC(=O)CN2C(=C(N=N2)C3=NC(=NO3)C4=CC=C(C=C4)F)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18FN7O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.